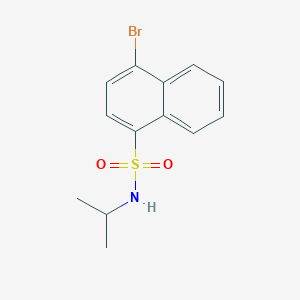

4-bromo-N-isopropylnaphthalene-1-sulfonamide

Description

The compound "4-bromo-N-isopropylnaphthalene-1-sulfonamide" is a brominated naphthalene derivative featuring a sulfonamide group substituted with an isopropyl moiety at the nitrogen atom. For instance:

- Sulfonamide analogs: 4-Bromonaphthalene-1-sulfonamide (CAS 90766-48-6, C₁₀H₈BrNO₂S) is a simpler derivative lacking the N-isopropyl group .

- Carboxamide analogs: 4-Bromo-N-isopropylnaphthalene-1-carboxamide (CAS 1381944-77-9, C₁₄H₁₄BrNO, MW 292.17) shares the bromonaphthalene core but replaces the sulfonamide with a carboxamide group .

The sulfonamide functional group typically confers acidity due to the electron-withdrawing sulfonyl group, enhancing solubility in polar solvents and reactivity in nucleophilic substitution or coupling reactions. The isopropyl substituent may improve lipophilicity, influencing pharmacokinetic behavior in pharmaceutical applications.

Properties

IUPAC Name |

4-bromo-N-propan-2-ylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2S/c1-9(2)15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAYBYCSMMGZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isopropylnaphthalene-1-sulfonamide typically involves the following steps:

Bromination: The naphthalene ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

Sulfonation: The brominated naphthalene is then subjected to sulfonation using sulfuric acid or a sulfonating agent to introduce the sulfonamide group.

Isopropylation: Finally, the sulfonated compound is reacted with isopropylamine to introduce the isopropyl group, resulting in the formation of 4-bromo-N-isopropylnaphthalene-1-sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropylnaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-N-isopropylnaphthalene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-isopropylnaphthalene-1-sulfonamide involves its interaction with molecular targets and pathways within biological systems. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom and isopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

*Estimated based on structural similarity to 1-Bromo-4-(isopropylsulfonyl)naphthalene .

Hazard Profiles and Handling

- 4-Bromo-N-isopropylnaphthalene-1-carboxamide : Harmful via inhalation, skin contact, and ingestion; requires immediate washing with water upon exposure .

- 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide (CAS 950227-44-8): Similar sulfonamide structure; first-aid measures include respiratory support if inhaled .

Key Differences

Acidity : Sulfonamides (e.g., CAS 90766-48-6) are more acidic than carboxamides (e.g., CAS 1381944-77-9) due to the sulfonyl group’s electron-withdrawing effects.

Solubility : The isopropyl group enhances lipophilicity, whereas the sulfonamide’s polarity improves aqueous solubility at low pH.

Biological Activity

4-Bromo-N-isopropylnaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal and biochemical research due to its potential biological activities. Understanding its mechanisms of action, target interactions, and pharmacological properties is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

4-Bromo-N-isopropylnaphthalene-1-sulfonamide features a naphthalene backbone with a bromine atom and an isopropyl group, contributing to its unique chemical reactivity and biological activity. The sulfonamide group enhances its solubility and interaction with biological targets.

Pharmacological Effects

Research has indicated that compounds similar to 4-bromo-N-isopropylnaphthalene-1-sulfonamide exhibit a range of biological effects, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : Some sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit deubiquitinating enzymes (DUBs), which play a significant role in protein regulation and degradation pathways, potentially affecting cancer progression and other diseases .

Case Studies

-

Antimicrobial Activity :

A study evaluating various sulfonamides, including derivatives similar to 4-bromo-N-isopropylnaphthalene-1-sulfonamide, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating effective inhibition at relatively low concentrations. -

Cancer Cell Studies :

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures can induce apoptosis. The IC50 values for these compounds were reported between 10 to 50 µM, suggesting that structural modifications can enhance or reduce cytotoxicity. -

Enzyme Inhibition :

A comparative analysis of enzyme inhibitors highlighted that compounds related to 4-bromo-N-isopropylnaphthalene-1-sulfonamide exhibited selective inhibition against DUBs like USP7, which is implicated in various cancers. The inhibition rates were measured using dose-response assays, confirming the potential of these compounds as therapeutic agents .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.